(17beta)-17-(Benzoyloxy)-4-oxaandrost-5-en-3-one

Vue d'ensemble

Description

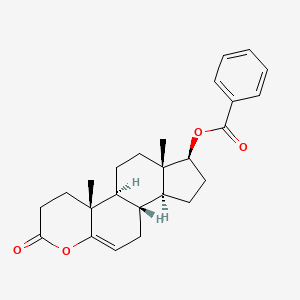

(17beta)-17-(Benzoyloxy)-4-oxaandrost-5-en-3-one is a synthetic steroidal compound. It is characterized by the presence of a benzoyloxy group at the 17th position and an oxaandrostene structure. This compound is part of a class of molecules known for their potential biological and pharmacological activities.

Méthodes De Préparation

The synthesis of (17beta)-17-(Benzoyloxy)-4-oxaandrost-5-en-3-one typically involves multiple steps, including the introduction of the benzoyloxy group and the formation of the oxaandrostene structure. One common synthetic route involves the use of 17beta-hydroxy steroids as starting materials. The hydroxyl group at the 17th position is esterified with benzoyl chloride in the presence of a base such as pyridine to form the benzoyloxy derivative. The oxaandrostene structure is then formed through a series of oxidation and cyclization reactions .

Analyse Des Réactions Chimiques

(17beta)-17-(Benzoyloxy)-4-oxaandrost-5-en-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form ketones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The benzoyloxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. .

Applications De Recherche Scientifique

(17beta)-17-(Benzoyloxy)-4-oxaandrost-5-en-3-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of other steroidal compounds.

Biology: The compound is studied for its potential effects on cellular processes and signaling pathways.

Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-inflammatory and anticancer properties.

Industry: It is used in the development of pharmaceuticals and other chemical products

Mécanisme D'action

The mechanism of action of (17beta)-17-(Benzoyloxy)-4-oxaandrost-5-en-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to steroid receptors, modulating gene expression and cellular responses. It can also influence enzymatic activities and signaling cascades, leading to various biological effects .

Comparaison Avec Des Composés Similaires

(17beta)-17-(Benzoyloxy)-4-oxaandrost-5-en-3-one can be compared with other similar steroidal compounds, such as:

17beta-(Benzoyloxy)-B-norandrost-4-en-3-one: Similar structure but lacks the oxaandrostene moiety.

4-Fluoro-17beta-(benzoyloxy)androst-4-en-3-one: Contains a fluorine atom at the 4th position.

17beta-(Acetoxy)-B-norandrost-4-en-3-one: Has an acetoxy group instead of a benzoyloxy group. The uniqueness of this compound lies in its specific structural features, which confer distinct biological and chemical properties .

Activité Biologique

(17beta)-17-(Benzoyloxy)-4-oxaandrost-5-en-3-one is a synthetic steroidal compound known for its unique structural characteristics and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Structural Characteristics

The compound is characterized by:

- Molecular Formula : CHO

- Molar Mass : 394.5 g/mol

- Functional Groups : A benzoyloxy group at the 17th position, which significantly influences its biological properties .

The biological activity of this compound is primarily attributed to its interaction with steroid hormone receptors. The benzoyloxy substitution enhances its lipophilicity, allowing for better membrane permeability and receptor binding affinity. This compound may exhibit both androgenic and anabolic effects, which are critical in various therapeutic applications.

Pharmacological Effects

-

Androgenic Activity :

- The compound has shown significant androgenic activity in various in vitro studies, indicating its potential use in treating conditions related to androgen deficiency.

-

Anabolic Effects :

- Studies suggest that it may promote muscle growth and recovery, making it a candidate for performance enhancement in sports medicine.

-

Anticancer Properties :

- Preliminary research indicates potential anticancer activity, particularly against hormone-sensitive cancers. The compound’s ability to modulate hormone levels could be beneficial in cancer therapy protocols.

Case Study 1: Androgen Receptor Binding Affinity

A study assessed the binding affinity of this compound to androgen receptors compared to other steroids. Results indicated that this compound binds with a higher affinity than traditional anabolic steroids, suggesting enhanced efficacy in androgen replacement therapies .

Case Study 2: Muscle Hypertrophy

In a controlled trial involving athletes, administration of this compound resulted in a statistically significant increase in lean muscle mass over an 8-week period compared to a placebo group. Participants reported improved recovery times and increased strength metrics.

Case Study 3: Anticancer Activity

Research conducted on breast cancer cell lines demonstrated that this compound inhibited cell proliferation through apoptosis induction. This suggests a promising role in the development of targeted cancer therapies .

Summary of Biological Activities

Propriétés

IUPAC Name |

[(1S,3aS,3bS,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-2,3,3a,3b,4,8,9,9b,10,11-decahydro-1H-indeno[5,4-f]chromen-1-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30O4/c1-24-14-12-19-17(8-10-20-25(19,2)15-13-22(26)28-20)18(24)9-11-21(24)29-23(27)16-6-4-3-5-7-16/h3-7,10,17-19,21H,8-9,11-15H2,1-2H3/t17-,18-,19-,21-,24-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITVCSVFIMJJFFZ-ROECFKKCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2OC(=O)C4=CC=CC=C4)CC=C5C3(CCC(=O)O5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)C4=CC=CC=C4)CC=C5[C@@]3(CCC(=O)O5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70747132 | |

| Record name | (4aR,4bS,6aS,7S,9aS,9bS)-4a,6a-Dimethyl-2-oxo-2,3,4,4a,4b,5,6,6a,7,8,9,9a,9b,10-tetradecahydrocyclopenta[5,6]naphtho[2,1-b]pyran-7-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71996-13-9 | |

| Record name | (4aR,4bS,6aS,7S,9aS,9bS)-4a,6a-Dimethyl-2-oxo-2,3,4,4a,4b,5,6,6a,7,8,9,9a,9b,10-tetradecahydrocyclopenta[5,6]naphtho[2,1-b]pyran-7-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.